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Abstract

Diosuxentan, also known as SC0062 and WX013, is a novel, orally active, and highly selective
endothelin-A (ETA) receptor antagonist currently under investigation for the treatment of
chronic kidney disease (CKD), including IgA nephropathy and diabetic kidney disease.[1] By
selectively blocking the ETA receptor, Diosuxentan aims to mitigate the detrimental effects of
endothelin-1 (ET-1) in the kidneys, such as vasoconstriction, inflammation, and fibrosis.[1] This
technical guide provides a comprehensive overview of the current knowledge on the
pharmacokinetics of Diosuxentan, drawing from data available from its first-in-human Phase |
clinical trial. The information presented herein is intended to support further research and
development of this promising therapeutic agent.

Introduction

The endothelin system, particularly the interaction between endothelin-1 and the ETA receptor,
plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[1]
Selective antagonism of the ETA receptor has emerged as a promising therapeutic strategy.
Diosuxentan (SC0062) is a potent and highly selective ETA receptor antagonist that has
demonstrated a favorable safety profile and predictable pharmacokinetic characteristics in early
clinical development.[1] This document synthesizes the available pharmacokinetic data for
Diosuxentan, details the experimental methodologies used in its initial clinical evaluation, and
illustrates its mechanism of action and the associated experimental workflows.
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Mechanism of Action

Diosuxentan exerts its pharmacological effect by selectively inhibiting the endothelin-A (ETA)
receptor. The binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) to the ETA
receptor on smooth muscle cells triggers a cascade of intracellular signaling events, leading to
vasoconstriction and cellular proliferation. In pathological conditions such as chronic kidney
disease, this pathway contributes to renal cell injury, proteinuria, inflammation, and fibrosis.[1]
By blocking this interaction, Diosuxentan aims to counteract these harmful effects.
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Figure 1: Diosuxentan's Mechanism of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of Diosuxentan and its major active metabolite, M18, were
evaluated in a first-in-human, Phase | study involving healthy Chinese volunteers. The study
consisted of a single-ascending-dose (SAD) phase, a multiple-ascending-dose (MAD) phase,
and a food-effect (FE) assessment.[1]

Absorption

Following oral administration, Diosuxentan is rapidly absorbed. In the SAD study, the time to
reach maximum plasma concentration (Tmax) was observed to be between 1.5 and 4.0 hours
across a dose range of 10 mg to 100 mg.[1]

Dose Proportionality and Accumulation

Plasma exposure to both Diosuxentan and its active metabolite, M18, increased in a manner
that was more than dose-proportional. In the MAD study, where subjects received daily doses
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of 20 mg and 50 mg for six days, a steady state was achieved by day 3. The accumulation
ratios on day 6 were 1.22 for Diosuxentan and 1.89 for M18.[1]

Elimination

The terminal elimination half-life (t1/2) of Diosuxentan was found to be 7.25 hours, while its
major active metabolite, M18, exhibited a longer half-life of 13.73 hours.[1]

Food Effect

The effect of a high-fat meal on the pharmacokinetics of a single 50 mg dose of Diosuxentan
was investigated. The presence of food led to a 41% increase in the maximum plasma
concentration (Cmax) of Diosuxentan and a 32% increase in the Cmax of M18. The median
Tmax for Diosuxentan was delayed by 3 hours in the fed state compared to the fasting state.
However, overall drug exposure (as measured by the area under the curve, AUC) was not
affected by food.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Diosuxentan
(SC0062) and its major active metabolite (M18) from the Phase | clinical trial.[1]

Table 1: Summary of Pharmacokinetic Parameters for Diosuxentan (SC0062) and M18

Parameter Diosuxentan (SC0062) M18 (Metabolite)
Time to Peak (Tmax) 1.5-4.0 hours (SAD) Not Reported
Terminal Half-life (t1/2) 7.25 hours 13.73 hours
Accumulation Ratio (Day 6) 1.22 1.89
Food Effect on Cmax (50 mg

t41% t 32%
dose)
Food Effect on Tmax (50 mg

Delayed by 3 hours Not Reported
dose)
Food Effect on AUC (50 mg o o

No significant effect No significant effect

dose)
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Experimental Protocols
Phase | First-in-Human Study Design

The primary objectives of this Phase | study were to assess the safety and tolerability of
Diosuxentan in healthy subjects. The secondary objectives included the characterization of its
pharmacokinetic profile.[1]
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Figure 2: Phase | Study Design Overview.

o Study Population: Healthy Chinese volunteers.[1]

» Single-Ascending-Dose (SAD) Component: Subjects received single oral doses of
Diosuxentan ranging from 10 mg to 100 mg.[1]

» Multiple-Ascending-Dose (MAD) Component: Subjects received daily oral doses of 20 mg or
50 mg of Diosuxentan for six consecutive days.[1]

» Food-Effect (FE) Component: The impact of a high-fat meal on the pharmacokinetics of a
single 50 mg dose of Diosuxentan was evaluated.[1]

o Sample Collection: Blood samples were collected at predetermined time points to determine
the plasma concentrations of Diosuxentan and its major active metabolite, M18.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15606746?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13748
https://www.benchchem.com/product/b15606746?utm_src=pdf-body-img
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13748
https://www.benchchem.com/product/b15606746?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13748
https://www.benchchem.com/product/b15606746?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13748
https://www.benchchem.com/product/b15606746?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13748
https://www.benchchem.com/product/b15606746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Bioanalytical Method: Plasma concentrations of SC0062 and its metabolite M18 were
determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

Conclusion

Diosuxentan (SC0062) is a promising, highly selective ETA receptor antagonist with a
predictable pharmacokinetic profile characterized by rapid absorption and a half-life supportive
of once-daily dosing. The observed food effect on Cmax without a significant impact on overall
exposure suggests that Diosuxentan may be administered with or without food. The data from
the first-in-human study provide a strong foundation for the ongoing and future clinical
development of Diosuxentan for the treatment of chronic kidney disease. Further studies are
warranted to fully elucidate its metabolic pathways and to characterize its pharmacokinetic
profile in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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